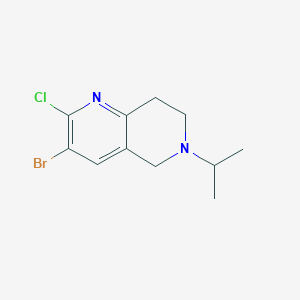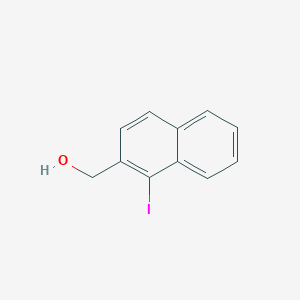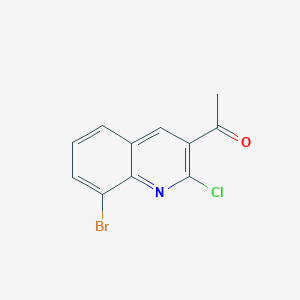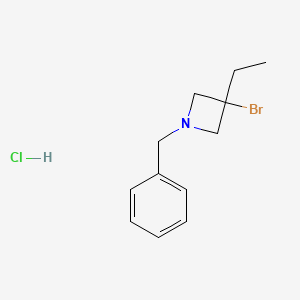
1-Benzyl-3-bromo-3-ethylazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-bromo-3-ethylazetidine hydrochloride is a heterocyclic compound that belongs to the class of azetidines. It is characterized by a four-membered ring structure containing nitrogen, which is substituted with a benzyl group, a bromine atom, and an ethyl group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-Benzyl-3-bromo-3-ethylazetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The benzyl, bromo, and ethyl groups are introduced through substitution reactions. For example, the bromine atom can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS).
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-3-bromo-3-ethylazetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions, leading to the formation of different products.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions .
Scientific Research Applications
1-Benzyl-3-bromo-3-ethylazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromo-3-ethylazetidine hydrochloride depends on its specific applicationThe exact mechanism may involve binding to active sites, inhibition of enzyme activity, or alteration of receptor function .
Comparison with Similar Compounds
1-Benzyl-3-bromo-3-ethylazetidine hydrochloride can be compared with other azetidine derivatives, such as:
1-Benzyl-3-chloro-3-ethylazetidine: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-3-bromo-3-methylazetidine: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications .
Properties
Molecular Formula |
C12H17BrClN |
|---|---|
Molecular Weight |
290.63 g/mol |
IUPAC Name |
1-benzyl-3-bromo-3-ethylazetidine;hydrochloride |
InChI |
InChI=1S/C12H16BrN.ClH/c1-2-12(13)9-14(10-12)8-11-6-4-3-5-7-11;/h3-7H,2,8-10H2,1H3;1H |
InChI Key |
CZKGAQIIDIJLIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)CC2=CC=CC=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)

![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)
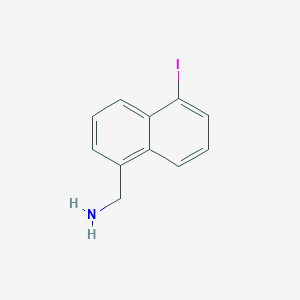



![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)

![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)
